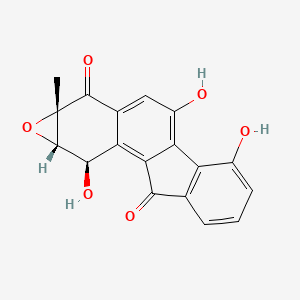

Fluostatin C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fluostatin C is a natural product found in Streptomyces coelicolor, Streptomyces albidoflavus, and Streptomyces with data available.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Fluostatin C has demonstrated moderate activity against selected human tumor cell lines. Research indicates that it can inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapeutics. Notably, it has been shown to exhibit cytotoxic effects that could be harnessed in developing new anti-cancer agents.

Case Study: Antitumor Efficacy

- Study : A study published in Nature evaluated the cytotoxic effects of this compound on various human tumor cell lines.

- Findings : The results indicated significant inhibition of cell growth in certain cancer types, suggesting its potential as a lead compound for drug development .

Insights into Mechanism

- Research Findings : In vitro studies have shown that this compound can modulate the activity of specific kinases involved in cell signaling pathways, thereby influencing tumor cell behavior .

- Biochemical Pathways : The compound's ability to affect Rab GTPases suggests a novel mechanism for its anti-arrhythmic and anti-tumor properties, potentially preventing pathological remodeling associated with high kinase activity .

Antibacterial Properties

In addition to its antitumor activity, this compound has been explored for its antibacterial properties. Preliminary studies indicate that it exhibits mild antibacterial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Data on Antibacterial Activity

- Study Overview : A study assessed the antibacterial efficacy of this compound against various pathogens.

- Results : The compound showed moderate inhibition against selected bacterial strains, suggesting potential use in treating bacterial infections .

Synthesis and Structural Characterization

The synthesis of this compound and its derivatives has been an area of active research. Understanding its structural characteristics is crucial for developing analogs with enhanced biological activity.

Synthesis Insights

- Biosynthetic Pathways : Research indicates that this compound is produced via specific biosynthetic pathways involving Micromonospora rosaria and other Streptomyces species .

- Structural Studies : X-ray crystallography and NMR studies have elucidated the structure of this compound, revealing insights into its chemical properties that could inform future modifications to improve efficacy .

Analyse Chemischer Reaktionen

Epoxide Ring-Opening Reactions

The 2,3-epoxide ring in FST C undergoes both reductive and oxidative opening pathways mediated by flavin cofactors (FAD/NADH), yielding structurally distinct products:

Reductive Pathway

-

Primary products : FST C2 (C-2 hydroxylation) and FST B (2,3-vicinal diol) via a putative enol intermediate .

-

Mechanism : Reduced flavin (FADH⁻) facilitates hydride transfer, leading to solvent-derived hydron incorporation at C-3 (confirmed by 2H/13C NMR) .

-

Key evidence :

Oxidative Pathway

-

Primary products : Compounds 3 , 9 , 10 , and 11 featuring expanded seven-membered A-rings or hydroxylated derivatives .

-

Mechanism : Molecular oxygen (O2) acts as an oxidant, forming peroxylated intermediates.

-

Key evidence :

Table 1: Products of FST C Epoxide Ring Opening

| Pathway | Conditions | Major Products | Structural Features |

|---|---|---|---|

| Reductive | FAD/NADH, N2 | FST B (7), Contracted A-ring (8) | 2,3-vicinal diol; 5-membered A-ring |

| Oxidative | FAD/NADH, O2 | 3, 9–11 | 7-membered A-ring; hydroxylation at C-2 |

Non-Enzymatic Dimerization via Deacylation

FST C participates in spontaneous dimerization through quinone methide (QM) intermediates, forming C–C and C–N coupled dimers:

Mechanism

-

Deacylation : Loss of acyl groups generates para-quinone methide (p-QM) .

-

Coupling : Nucleophilic attack by FST-derived anions on p-QM yields dimers with stereochemical control .

Key Findings:

-

C–C vs. C–N Coupling :

-

Role of FlsH :

Table 2: Dimerization Outcomes With/Without FlsH

| Condition | Major Products | Coupling Type | Yield Increase vs. Control |

|---|---|---|---|

| FlsH present | FST C (4), Homodimers | C–C | 12-fold (t = 1 h) |

| FlsH absent | Heterodimers (23–25) | C–C/C–N | 3.5-fold (t = 12 h) |

Computational Insights into Regio- and Stereoselectivity

Density functional theory (DFT) calculations (M06-2X/6-311+G(d,p)) reveal the basis for preferential C1–C10' coupling in dimerization :

Key Factors:

-

Frontier Orbital Interactions :

-

π–π Stacking :

-

Stereochemical Control :

Table 3: DFT-Derived Energetics of Coupling Pathways

| Pathway | ΔG‡ (kcal/mol) | Dominant Interaction | Stereochemical Outcome |

|---|---|---|---|

| C1–C10' | 6.7 | π–π stacking | C1-(R), C10'-(S) |

| C1–C1' | 14.2 | Electrostatic | Racemic mixture |

| C10–C10' | 9.8 | Van der Waals | C10-(S), C10'-(R) |

Eigenschaften

Molekularformel |

C18H12O6 |

|---|---|

Molekulargewicht |

324.3 g/mol |

IUPAC-Name |

(3R,4S,6S)-3,10,13-trihydroxy-6-methyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,17]octadeca-1,8,10,12(17),13,15-hexaene-7,18-dione |

InChI |

InChI=1S/C18H12O6/c1-18-16(23)7-5-9(20)12-10-6(3-2-4-8(10)19)14(21)13(12)11(7)15(22)17(18)24-18/h2-5,15,17,19-20,22H,1H3/t15-,17+,18-/m1/s1 |

InChI-Schlüssel |

CXDDSWUAYSPFRJ-BPQIPLTHSA-N |

Isomerische SMILES |

C[C@@]12[C@@H](O1)[C@@H](C3=C4C(=C(C=C3C2=O)O)C5=C(C4=O)C=CC=C5O)O |

Kanonische SMILES |

CC12C(O1)C(C3=C4C(=C(C=C3C2=O)O)C5=C(C4=O)C=CC=C5O)O |

Synonyme |

fluostatin C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.